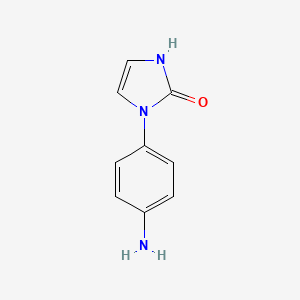
1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one
Übersicht
Beschreibung
The compound “1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one” is a derivative of imidazole, which is a five-membered ring structure containing two nitrogen atoms . The presence of an aminophenyl group suggests that this compound may have properties similar to other aromatic amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the amine and imidazole functional groups. Amines can participate in a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, amines generally have higher boiling points than similar-sized molecules that lack nitrogen .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation of Imidazole Derivatives
Imidazole derivatives, including 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one, are synthesized using methods involving metallic derivatives of imidazole and phosphorus halides or cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These compounds exhibit a wide range of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative effects, and more, highlighting their potential in developing new therapeutic agents and agrochemicals (Abdurakhmanova et al., 2018).
Applications in Material Science
Transition-Metal-Based Zeolite Imidazolate Frameworks (ZIFs) synthesized via electrospinning show unique physicochemical properties useful in various applications. These include gas storage, separation technologies, and catalysis, demonstrating the versatility of imidazole derivatives in material science and engineering (Sankar et al., 2019).
Medicinal Chemistry and Drug Discovery
Hydantoin derivatives, related to the core structure of interest, exhibit a range of therapeutic activities. Their importance in drug discovery is underscored by their role in synthesizing non-natural amino acids and their conjugates with potential medical applications. This highlights the significance of imidazole and its derivatives in developing new pharmaceuticals (Shaikh et al., 2023).
Antioxidant Activity Analysis
Imidazole derivatives are also studied for their antioxidant properties. Analytical methods used in determining antioxidant activity involve a variety of tests, indicating the potential of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Antitumor Activity
Studies on imidazole derivatives such as bis(2-chloroethyl)amino derivatives and imidazolylpeptides have shown promising antitumor activity. These compounds are under investigation for their potential as new antitumor drugs, highlighting the therapeutic possibilities of imidazole derivatives in oncology (Iradyan et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,10H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWVQNJUOBNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016728-19-0 | |
| Record name | 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)

![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)
![5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198962.png)



![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)
![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)

